molecular formula C18H18F3N3O4S B5072493 1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5072493
M. Wt: 429.4 g/mol
InChI Key: NGWOXLWQPABTCM-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a 2-nitro-4-(trifluoromethyl)phenyl group

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-13-2-5-15(6-3-13)29(27,28)23-10-8-22(9-11-23)16-7-4-14(18(19,20)21)12-17(16)24(25)26/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWOXLWQPABTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Nitro-4-(trifluoromethyl)phenyl Group: This is achieved through a nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 2-nitro-4-(trifluoromethyl)fluorobenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)sulfonyl]-4-[4-nitrophenyl]piperazine
  • 1-[(4-methylphenyl)sulfonyl]-4-[2-chloro-4-(trifluoromethyl)phenyl]piperazine

Uniqueness

Compared to similar compounds, 1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both a nitro group and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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